
1,2-Dichlorotetrafluoro-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichlorotetrafluoropropene is a halogenated organic compound with the molecular formula C3Cl2F4. It is characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone. This compound is known for its unique chemical properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichlorotetrafluoropropene can be synthesized through the halogenation of tetrafluoropropene. The reaction typically involves the addition of chlorine to tetrafluoropropene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, 1,2-Dichlorotetrafluoropropene is produced using large-scale halogenation reactors. The process involves the continuous feeding of tetrafluoropropene and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation) and halogens (for halogenation) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives and functionalized compounds.
Addition Reactions: Products include saturated compounds and halogenated adducts.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and reduced hydrocarbons.
科学研究应用
1,2-Dichlorotetrafluoropropene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,2-Dichlorotetrafluoropropene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are dependent on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1,2-Trichlorotrifluoroethane: Another halogenated compound with similar properties but different halogenation patterns.
1,1,1,2-Tetrafluoroethane: A fluorinated compound used in similar industrial applications.
1,2-Dichlorotetrafluoroethane: A closely related compound with similar chemical properties.
Uniqueness
1,2-Dichlorotetrafluoropropene is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and physical properties. Its combination of chlorine and fluorine atoms provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C3Cl2F4 |
|---|---|
分子量 |
182.93 g/mol |
IUPAC 名称 |
(Z)-1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9/b2-1+ |
InChI 键 |
BJDGSGIFQVXSGD-OWOJBTEDSA-N |
手性 SMILES |
C(=C(\F)/Cl)(\C(F)(F)F)/Cl |
规范 SMILES |
C(=C(F)Cl)(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


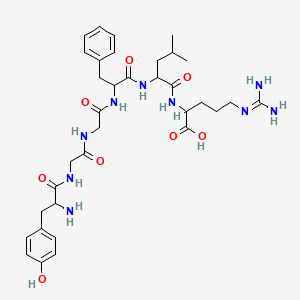
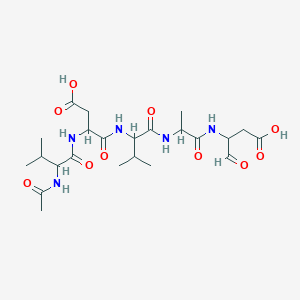
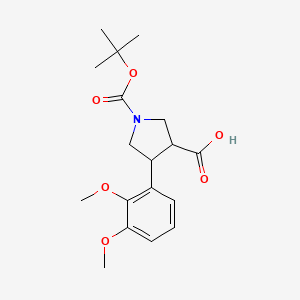
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
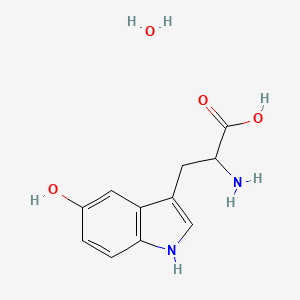
![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
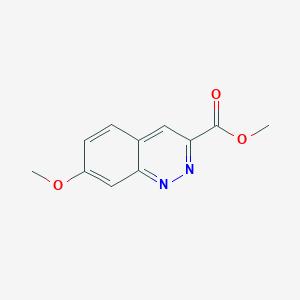
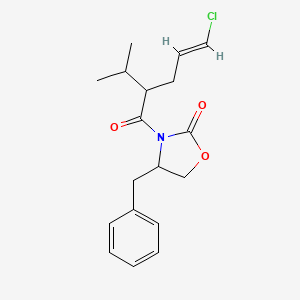
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
